molecular formula C19H20N2O3 B5758384 N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5758384
M. Wt: 324.4 g/mol
InChI Key: IKOBOUQZVYTTMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to benzamide derivatives often involve multi-step chemical reactions, including amide bond formation, methoxylation, and introduction of pyrrolidinyl groups. A common strategy might involve the coupling of an appropriate methoxy-methylphenyl component with a pyrrolidinyl precursor in the presence of a coupling agent. For example, compounds such as sulpiride, synthesized from barium carbonate 14C, involve complex synthesis pathways indicative of the steps that might be involved in synthesizing our target molecule (Noel et al., 1972).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational methods such as density functional theory (DFT), provides insights into the geometrical configuration, bond lengths, angles, and electronic properties of benzamide derivatives. A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, employing X-ray diffraction and DFT calculations, revealed its triclinic crystallization and corroborated experimental data with theoretical models, hinting at the structural intricacy benzamide compounds can exhibit (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including acylation, methylation, and conjugation with other chemical entities. These reactions are crucial for modifying the pharmacological properties of the compounds. The reactivity of the benzamide group, especially in positions adjacent to the nitrogen atom, plays a significant role in these transformations, influencing the molecule's biological activity and solubility.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form are essential for understanding the compound's behavior in different environments. Polymorphism, for instance, can significantly affect the drug's bioavailability and stability. Studies on similar compounds, like 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, have shown how different crystalline forms exhibit distinct physical properties, impacting their pharmacokinetic and pharmacodynamic profiles (Yanagi et al., 2000).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-10-17(24-2)16(12-13)20-19(23)14-6-8-15(9-7-14)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBOUQZVYTTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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